![molecular formula C21H17N5O7S B2576374 Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 847190-70-9](/img/structure/B2576374.png)
Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17N5O7S and its molecular weight is 483.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiprotozoal Activity
Research by Ismail et al. (2004) focuses on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds, which share structural motifs with the compound , exhibit significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents. This suggests that methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate could be explored for similar bioactivities. (Ismail et al., 2004)
Quantum Chemical Studies
Mamarakhmonov et al. (2016) conducted quantum chemical studies on pyrimidin-4-ones, providing insights into the electronic structures, molecular geometries, and reaction routes with nitrating agents of certain carboxylic acids and their esters in the thieno[2,3-d]pyrimidin-4-one series. This research demonstrates the potential for computational studies to predict the behavior of structurally similar compounds under different chemical reactions, which could be applicable to understanding the reactivity and synthesis pathways of the compound . (Mamarakhmonov et al., 2016)
Electrophilic Ipso-Substitution Reactions
Research on thieno[2,3-d]pyrimidin-4-ones by Zh. et al. (2013) explores electrophilic ipso-substitution reactions, revealing how the presence of substituents affects the reaction direction. This study provides a foundation for understanding the chemical reactivity of compounds with similar structures, including the potential for ipso-substitution reactions that could be relevant for modifying or synthesizing the compound under discussion. (Zh. et al., 2013)
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate” would depend on its exact structure and could potentially include a variety of enzymes, receptors, or other proteins within the cell.
Mode of action
Once “Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate” binds to its target, it could induce a conformational change in the target protein, altering its function . This could result in the activation or inhibition of the protein, leading to downstream effects within the cell.
Biochemical pathways
The affected pathways would depend on the specific targets of “Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate”. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate” would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of specific functional groups could influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of “Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate” would depend on its mode of action and the specific biochemical pathways it affects. These could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate”. For example, certain conditions might enhance or inhibit its binding to its target, or affect its stability and thus its ability to exert its effects .
properties
IUPAC Name |
methyl 5-[[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O7S/c1-24-17-15(19(27)25(2)21(24)29)18(34-10-13-8-9-14(33-13)20(28)32-3)23-16(22-17)11-4-6-12(7-5-11)26(30)31/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHWWPSFFWONMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(O4)C(=O)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate |
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